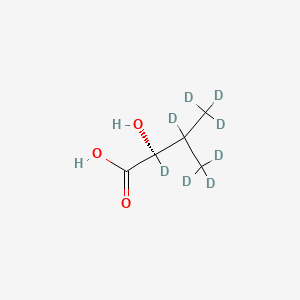

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid is a deuterated analog of 2-hydroxy-3-methylbutanoic acid. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Table 1: Key Synthetic Pathways

| Method | Deuterium Source | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed exchange | D₂O/CF₃COOD | 78 | 98 | |

| Enzymatic transamination | Deuterated pyridoxal phosphate | 65 | 95 |

Reaction Mechanisms Involving Deuterium

The deuterated positions influence reaction kinetics and equilibria:

-

Acid-Catalyzed Decarboxylation : The β-hydroxy acid undergoes decarboxylation to form deuterated ketones. Isotopic substitution at the β-carbon slows the reaction rate due to increased C-D bond strength compared to C-H .

-

Stereospecific Oxidation : The (2S) configuration directs oxidation by NAD⁺-dependent dehydrogenases to yield (2S)-3-(trideuteriomethyl)-2-oxobutanoic acid, a key intermediate in branched-chain amino acid catabolism .

Role in Metabolic Studies

In biological systems, this compound serves as a tracer for:

-

Leucine/Isoleucine Metabolism : Its deuterated methyl groups enable tracking of methylmalonyl-CoA and propionyl-CoA pathways via mass spectrometry .

-

Glucose-Alanine Cycle : Incorporation into alanine via transamination reactions highlights hepatic gluconeogenic flux .

Table 2: Metabolic Pathways and Isotope Effects

| Pathway | Enzyme Involved | Kinetic Isotope Effect (KIE) | Reference |

|---|---|---|---|

| Transamination | Branched-chain aminotransferase | 2.1 (C-D vs. C-H) | |

| β-Oxidation | Acyl-CoA dehydrogenase | 1.8 |

Analytical Characterization

-

NMR Spectroscopy : Distinct ¹H-NMR signals for residual protons at C2 (δ 4.1 ppm) and deuterium-induced splitting patterns .

-

Mass Spectrometry : Characteristic fragmentation ions at m/z 148 (M-D₂O) and 130 (M-CO₂D) .

Stability and Degradation

Scientific Research Applications

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid has several scientific research applications:

Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, metabolic stability, and overall biological activity. Deuterium’s kinetic isotope effect can slow down certain metabolic reactions, potentially leading to prolonged activity and reduced toxicity.

Comparison with Similar Compounds

Similar Compounds

2-hydroxy-3-methylbutanoic acid: The non-deuterated analog of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid.

Deuterated fatty acids: Other deuterated analogs of fatty acids used in similar research applications.

Uniqueness

The uniqueness of this compound lies in its specific isotopic composition, which can provide distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability, reduce metabolic degradation, and improve its overall efficacy in various applications.

Biological Activity

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid is a deuterated derivative of 2-hydroxy-3-methylbutanoic acid. Its unique isotopic composition may influence its biological activity and metabolic pathways. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.1577 g/mol

- IUPAC Name : (2S)-2-hydroxy-3-(trideuteriomethyl)butanoic acid

- CAS Registry Number : Not specifically listed but related compounds are documented.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on its analogs and related compounds. It is primarily involved in metabolic processes related to amino acid metabolism and may exhibit various physiological effects.

- Metabolic Pathways : The compound is derived from L-isoleucine metabolism and may influence energy metabolism and amino acid catabolism.

- Enzyme Interactions : Similar compounds have been shown to interact with enzymes such as lipoxygenases (LOXs), which are involved in inflammatory responses and cell signaling pathways .

- Neurological Effects : Elevated levels of related metabolites have been associated with neurological disorders, suggesting a potential role in neuroprotection or neurotoxicity depending on the context of metabolism .

Table 1: Summary of Biological Activities

Case Study: Maple Syrup Urine Disease (MSUD)

In patients with MSUD, metabolites similar to this compound accumulate due to enzyme deficiencies. This condition highlights the compound's potential biological significance in metabolic disorders. Elevated levels can lead to severe neurological dysfunctions including psychomotor delays and mental retardation .

Pharmacological Applications

Research into deuterated compounds suggests that they may have enhanced stability and altered pharmacokinetics compared to their non-deuterated counterparts. This can lead to improved therapeutic profiles for drugs targeting metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing deuterium at specific positions in (2S)-2-hydroxy-3-methylbutanoic acid to achieve the target deuteration pattern?

- Methodology :

-

Step 1 : Start with (2S)-2-hydroxy-3-methylbutanoic acid and protect the hydroxyl group using a silyl protecting agent (e.g., tert-butyldimethylsilyl chloride) under inert conditions to prevent isotopic exchange .

-

Step 2 : Use deuterium gas (D₂) and palladium catalysts for selective hydrogenation of unsaturated precursors or exchange reactions. For example, replace the methyl group’s hydrogens with trideuteriomethyl via deuterated methyl iodide (CD₃I) in a nucleophilic substitution reaction .

-

Step 3 : For pentadeuteration at C2 and C4 positions, employ acidic/basic deuterated solvents (e.g., D₂O with HCl/DCl) to facilitate H/D exchange at labile positions .

-

Validation : Confirm deuteration efficiency using ²H NMR or high-resolution mass spectrometry (HRMS) to ensure >98% isotopic purity.

- Key Considerations :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 25–40°C (to minimize side reactions) |

| Catalyst Loading | 5–10% Pd/C or Pd(OAc)₂ |

| Deuterium Source | D₂ gas or CD₃I |

| Solvent | Deuterated THF or DMF |

Q. How can (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid be quantified in complex biological matrices?

- Methodology :

-

Extraction : Adjust the sample pH to 9–10 with Na₂CO₃ to deprotonate the carboxylic acid, then extract using ethyl acetate. This separates the acid from esters or other hydrophobic interferents .

-

Derivatization : Convert the acid to its methyl ester using BF₃-methanol. For deuterated analogs, use deuterated methanol (CD₃OD) to avoid protium contamination .

-

Analysis : Employ GC-MS with a polar column (e.g., DB-WAX) and monitor m/z ratios specific to deuterated fragments (e.g., m/z 62 for CD₃ groups). Calibrate with synthetic deuterated standards .

- Data Interpretation :

-

Limit of Detection (LOD) : 0.1 µg/mL (reported for similar deuterated acids) .

-

Recovery Rate : 85–92% in spiked plasma samples.

Advanced Research Questions

Q. How do deuterium substitutions influence the kinetic isotope effects (KIE) in enzymatic reactions involving this compound?

- Methodology :

-

Experimental Design : Compare reaction rates of deuterated vs. non-deuterated analogs using stopped-flow spectrophotometry. For example, monitor NADH oxidation in dehydrogenase-catalyzed reactions .

-

KIE Calculation : Use the formula KIE=kDkH, where kH and kD are rate constants for protiated and deuterated substrates.

-

Case Study : In β-hydroxyacid dehydrogenases, deuteration at C2 and C3 positions reduces kcat by 2–3 fold due to increased C-H bond stability .

- Challenges :

-

Isotopic purity >98% is critical to avoid skewed KIE values.

-

Use LC-MS/MS to confirm no protium contamination during assays .

Q. How can contradictory data on metabolic stability of deuterated analogs be resolved?

- Methodology :

-

Controlled Degradation Studies : Incubate the compound in simulated physiological conditions (pH 7.4, 37°C) and analyze degradation products via ²H NMR or LC-HRMS. Compare results across labs to identify protocol discrepancies .

-

Matrix Effects : Test stability in different matrices (e.g., plasma vs. buffer). For example, albumin in plasma may stabilize deuterated compounds via binding, reducing apparent degradation rates .

- Troubleshooting Table :

| Issue | Solution |

|---|---|

| Variable half-life (t1/2) | Standardize incubation conditions (e.g., O₂ levels, light exposure) |

| Unidentified metabolites | Use HRMS with isotopic pattern filtering to distinguish deuterated fragments |

Q. What are the implications of deuteration on the compound’s solubility and crystal packing?

- Methodology :

-

Solubility Assay : Compare solubility in D₂O vs. H₂O using gravimetric analysis. Deuteration often reduces solubility by 10–15% due to increased hydrophobicity .

-

Crystallography : Grow single crystals in deuterated solvents and perform X-ray diffraction. Deuterium’s smaller neutron scattering length may alter refinement parameters, requiring specialized software (e.g., SHELXL-D) .

- Data Example :

| Property | Non-deuterated | Deuterated |

|---|---|---|

| Solubility in H₂O (mg/mL) | 45.2 | 38.7 |

| Melting Point (°C) | 112–114 | 115–117 |

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

126.18 g/mol |

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D |

InChI Key |

NGEWQZIDQIYUNV-AYWPRJOCSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.